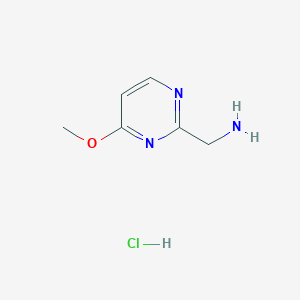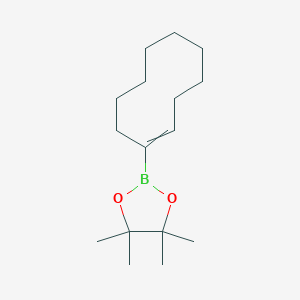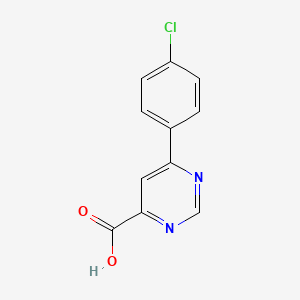
Acide 6-(4-chlorophényl)pyrimidine-4-carboxylique
Vue d'ensemble
Description
“6-(4-Chlorophenyl)pyrimidine-4-carboxylic acid” is a synthetic intermediate useful for pharmaceutical synthesis . It is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Molecular Structure Analysis
The molecular structure of “6-(4-Chlorophenyl)pyrimidine-4-carboxylic acid” is represented by the InChI code1S/C11H7ClN2O2/c12-8-4-2-1-3-7 (8)9-5-10 (11 (15)16)14-6-13-9/h1-6H, (H,15,16) . This indicates that it has a molecular weight of 234.64 . Chemical Reactions Analysis
Pyrimidines, including “6-(4-Chlorophenyl)pyrimidine-4-carboxylic acid”, have been found to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-(4-Chlorophenyl)pyrimidine-4-carboxylic acid” include a molecular weight of 234.64 .Applications De Recherche Scientifique
Applications anti-inflammatoires
Les pyrimidines, y compris l'acide 6-(4-chlorophényl)pyrimidine-4-carboxylique, ont été trouvées pour présenter une gamme d'effets pharmacologiques, y compris des propriétés anti-inflammatoires . Elles présentent des réponses inhibitrices contre l'expression et les activités de certains médiateurs inflammatoires vitaux tels que la prostaglandine E2, la synthase d'oxyde nitrique inductible, le facteur de nécrose tumorale-α, le facteur nucléaire κB, les leucotriènes et certaines interleukines .
Propriétés antioxydantes
Les pyrimidines sont connues pour présenter des propriétés antioxydantes . Cela les rend potentiellement utiles dans la lutte contre le stress oxydatif, qui est impliqué dans diverses maladies, notamment le cancer, les maladies cardiovasculaires et les troubles neurodégénératifs.
Activité antimicrobienne
Les dérivés de thiazolopyrimidine, qui peuvent être synthétisés à partir de l'this compound, se sont avérés présenter des propriétés antimicrobiennes . Cela suggère des applications potentielles dans le développement de nouveaux agents antimicrobiens.
Applications antivirales
Les pyrimidines ont été trouvées pour présenter des propriétés antivirales . Cela suggère des applications potentielles dans le développement de nouveaux médicaments antiviraux.
Applications antifongiques
Les pyrimidines se sont également avérées présenter des propriétés antifongiques . Cela suggère des applications potentielles dans le développement de nouveaux médicaments antifongiques.
Applications antituberculeuses
Les pyrimidines se sont avérées présenter des propriétés antituberculeuses . Cela suggère des applications potentielles dans le développement de nouveaux médicaments pour le traitement de la tuberculose.
Synthèse de nouveaux dérivés
L'this compound peut être utilisé dans la synthèse de nouveaux dérivés de pyrano[2,3-d]pyrimidine . Ces dérivés peuvent être testés pour diverses activités biologiques, ouvrant de nouvelles voies pour la découverte de médicaments.
Potentiel inhibiteur de la COX-2
Les pyrimidines se sont avérées présenter un potentiel inhibiteur de la COX-2 . Cela suggère des applications potentielles dans le développement de nouveaux médicaments pour le traitement des affections associées à la COX-2, telles que l'inflammation et la douleur.
Mécanisme D'action
Target of action
Pyrimidines and chlorophenyl compounds can interact with a variety of biological targets. For instance, pyrimidines are essential components of nucleic acids (DNA and RNA), and they can interact with enzymes involved in nucleic acid metabolism . Chlorophenyl compounds, on the other hand, are often used in medicinal chemistry due to their ability to bind to various proteins and receptors .
Mode of action
The mode of action of a specific compound depends on its structure and the target it interacts with. Pyrimidines, for example, can inhibit enzymes involved in DNA synthesis, thereby affecting cell proliferation . Chlorophenyl compounds can act as agonists or antagonists of various receptors, modulating their activity .
Biochemical pathways
The biochemical pathways affected by a compound depend on its targets. Pyrimidines, for instance, are involved in nucleotide metabolism, while chlorophenyl compounds can affect various signaling pathways depending on the receptors they interact with .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Pyrimidines and chlorophenyl compounds, due to their aromatic nature, are likely to be well absorbed and distributed throughout the body. Their metabolism and excretion would depend on the specific substituents present in the molecule .
Result of action
The result of a compound’s action depends on its mode of action and the biochemical pathways it affects. For instance, if a pyrimidine compound inhibits an enzyme involved in DNA synthesis, it could result in decreased cell proliferation .
Action environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For instance, the activity of a compound can be affected by the pH of its environment, as pH can influence the ionization state of the compound, which in turn can affect its ability to interact with its targets .
Avantages Et Limitations Des Expériences En Laboratoire
The use of 6-(4-Chlorophenyl)pyrimidine-4-carboxylic acid in laboratory experiments provides a number of advantages. For example, it is relatively easy to synthesize and is relatively inexpensive. In addition, 6-(4-Chlorophenyl)pyrimidine-4-carboxylic acid has a wide range of applications in organic synthesis and in the study of enzymatic and metabolic pathways. However, there are also some limitations associated with the use of 6-(4-Chlorophenyl)pyrimidine-4-carboxylic acid in laboratory experiments. For example, it is not always possible to obtain pure 6-(4-Chlorophenyl)pyrimidine-4-carboxylic acid, and the compound may be contaminated with other compounds. In addition, 6-(4-Chlorophenyl)pyrimidine-4-carboxylic acid is not always stable under certain conditions, and it may degrade in the presence of light or high temperatures.
Orientations Futures
There are a number of potential future directions for the use of 6-(4-Chlorophenyl)pyrimidine-4-carboxylic acid in scientific research. For example, further research could be conducted into the mechanism of action of 6-(4-Chlorophenyl)pyrimidine-4-carboxylic acid, as well as its potential therapeutic applications. In addition, further research could be conducted into the structure and function of 6-(4-Chlorophenyl)pyrimidine-4-carboxylic acid in order to better understand its biochemical and physiological effects. Finally, further research could be conducted into the potential uses of 6-(4-Chlorophenyl)pyrimidine-4-carboxylic acid in the production of pharmaceuticals, dyes, and pigments.
Propriétés
IUPAC Name |
6-(4-chlorophenyl)pyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O2/c12-8-3-1-7(2-4-8)9-5-10(11(15)16)14-6-13-9/h1-6H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWXZJKGSRBSAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC=N2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 1-isopropyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1427685.png)

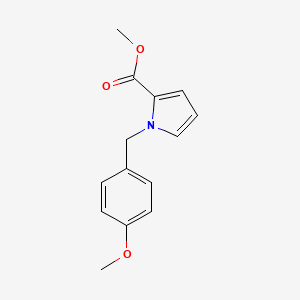

![2-(1-Chloroethyl)-1-(difluoromethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B1427692.png)


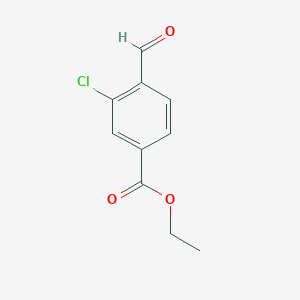
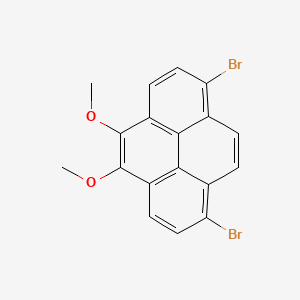
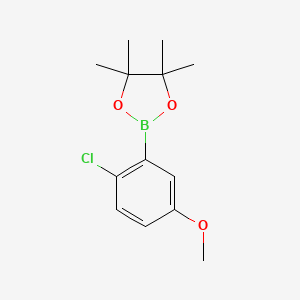

![7-Oxa-4-azaspiro[2.5]octan-5-one](/img/structure/B1427703.png)
